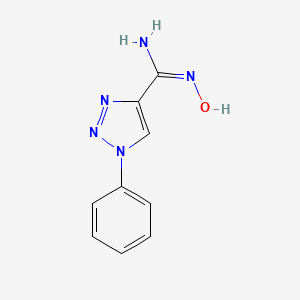

(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

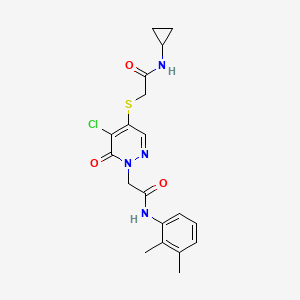

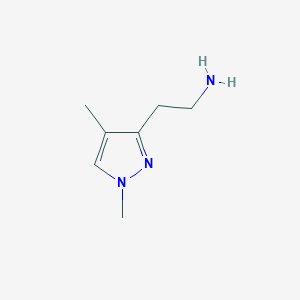

“(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid” is a chemical compound with the linear formula C12H9NO4S . It has a molecular weight of 263.274 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

Novel derivatives of Mycosidine (3,5-substituted thiazolidine-2,4-diones), which include “(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid”, are synthesized by Knoevenagel condensation and reactions of thiazolidines with chloroformates or halo-acetic acid esters .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H9NO4S . More detailed structural information may be available in specific databases or scientific literature.Aplicaciones Científicas De Investigación

Aldose Reductase Inhibitory Activity

(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid derivatives have been synthesized and tested for their in vitro aldose reductase (ALR2) inhibitory activity. The insertion of an acetic chain on N-3 significantly enhances the ALR2 inhibitory potency. These compounds display moderate to high levels of inhibitory activity, highlighting their potential therapeutic applications in the management of complications related to diabetes, such as diabetic neuropathy (Rakowitz, Maccari, Ottanà, & Vigorita, 2006).

Antiepileptic and Neuroprotective Effects

Research on 4-thiazolidinone derivatives, including LES-2658 and LES-1205 (related to the structural class of (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid), has shown significant effects on the sleep-wakefulness cycle in kindled rats, suggesting neuroprotective and antiepileptic properties. These compounds modulate REM sleep fragmentation and duration, indicating potential benefits in epilepsy management (Myronenko, Pinyazhko, & Lesyk, 2017).

Anti-inflammatory and Analgesic Properties

Compounds synthesized from (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid have exhibited significant analgesic-anti-inflammatory activities, with some showing high activity levels in this domain. These findings suggest potential applications in developing treatments for inflammatory conditions (Salgın-Gökşen et al., 2007).

Antibacterial Activity

Novel derivatives of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide have demonstrated potent antibacterial activity against a range of microorganisms, highlighting the potential of these compounds in addressing antibiotic resistance and developing new antibacterial agents (Borad et al., 2015).

Antifungal and Antimicrobial Properties

Studies have also revealed that derivatives of (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid exhibit significant antifungal and antimicrobial activities. These compounds have shown efficacy against various fungal species, suggesting their potential as novel antifungal agents (Levshin et al., 2022).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4S/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)/b9-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNYSPGLDGPDIU-TWGQIWQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2771312.png)

![7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B2771317.png)

![2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2771318.png)

![(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2771323.png)

![N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2771324.png)

![3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2771327.png)